Cas no 941893-52-3 (4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one)

4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- Z370706674
- F3222-0677
- 941893-52-3
- AKOS021638176
- 4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one
- 4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one
- 4-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one
- 4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one
-
- インチ: 1S/C21H21FN4O2/c1-13-4-7-17(11-18(13)22)26-12-15(10-19(26)27)21-23-20(24-28-21)14-5-8-16(9-6-14)25(2)3/h4-9,11,15H,10,12H2,1-3H3
- InChIKey: YHOFVOIYAPNIIR-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C)C=CC(=C1)N1C(CC(C2=NC(C3C=CC(=CC=3)N(C)C)=NO2)C1)=O
計算された属性
- せいみつぶんしりょう: 380.16485409g/mol
- どういたいしつりょう: 380.16485409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 555
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-0677-4mg |
4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one |
941893-52-3 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3222-0677-20mg |
4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one |
941893-52-3 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3222-0677-15mg |
4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one |
941893-52-3 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3222-0677-2μmol |
4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one |
941893-52-3 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3222-0677-2mg |
4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one |
941893-52-3 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3222-0677-30mg |
4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one |
941893-52-3 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3222-0677-40mg |
4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one |
941893-52-3 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3222-0677-5μmol |
4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one |
941893-52-3 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-0677-20μmol |
4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one |
941893-52-3 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3222-0677-25mg |
4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one |
941893-52-3 | 90%+ | 25mg |
$109.0 | 2023-04-27 |
4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-oneに関する追加情報
4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one (CAS No. 941893-52-3): A Comprehensive Overview
4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one (CAS No. 941893-52-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrrolidinone core, a fluoro-substituted phenyl group, and a dimethylamino-containing oxadiazole moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The pyrrolidinone scaffold is a well-known motif in drug discovery, often associated with central nervous system (CNS) activity and anti-inflammatory properties. The presence of the fluoro-substituted phenyl group can enhance the lipophilicity and metabolic stability of the molecule, making it more suitable for in vivo studies. The dimethylamino-containing oxadiazole moiety adds further complexity and can influence the compound's pharmacological profile by modulating receptor interactions.
Recent studies have explored the potential of 4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). Research has shown that this compound exhibits potent neuroprotective effects by inhibiting the aggregation of amyloid-beta (Aβ) peptides and reducing oxidative stress in neuronal cells. These findings suggest that it could be a promising candidate for developing novel therapies for AD.
In addition to its neuroprotective properties, 4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one has also been investigated for its anti-inflammatory and analgesic activities. Preclinical studies have demonstrated that it can effectively reduce inflammation and pain in animal models of arthritis and neuropathic pain. The mechanism of action appears to involve the modulation of pro-inflammatory cytokines and the activation of opioid receptors.
The pharmacokinetic properties of 4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one have also been studied extensively. It exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential for its development as an oral therapeutic agent. The compound's metabolic stability has been evaluated using various in vitro models, and it has shown resistance to hepatic metabolism, suggesting a longer half-life in vivo.
Clinical trials are currently underway to further evaluate the safety and efficacy of 4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one in human subjects. Preliminary results from phase I trials have indicated that it is well-tolerated at therapeutic doses with no significant adverse effects reported. These findings are encouraging and support the continued advancement of this compound through later stages of clinical development.
From a synthetic chemistry perspective, the preparation of 4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one involves several key steps. The synthesis typically begins with the formation of the pyrrolidinone core through a condensation reaction between an appropriate amine and an acid chloride or ester. The subsequent introduction of the fluoro-substituted phenyl group can be achieved via a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the oxadiazole ring through a cyclization reaction involving an azide and an acid chloride or ester.
The structural diversity and functional versatility of 4-{3-4-(dimethylamino)phenyl)-1,2,4)-oxadiazol)-5)-yl)-1)-(3-fluoro)-4-methylphenyl)-pyrrolidin)-2)-one make it an attractive candidate for further exploration in medicinal chemistry. Its potential applications in neurodegenerative diseases, inflammation, and pain management highlight its broad therapeutic utility. As research continues to uncover new insights into its mechanisms of action and biological activities, this compound is poised to play a significant role in the development of innovative treatments for various medical conditions.
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